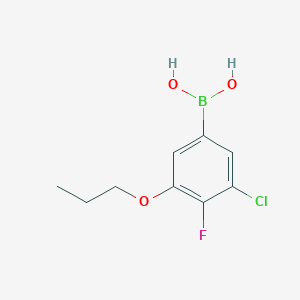

3-Chloro-4-fluoro-5-propoxyphenylboronic acid

Description

3-Chloro-4-fluoro-5-propoxyphenylboronic acid (C₉H₁₁BClFO₃) is a boronic acid derivative featuring a phenyl ring substituted with chlorine (Cl), fluorine (F), and a propoxy group (–OCH₂CH₂CH₃) at positions 3, 4, and 5, respectively. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its molecular weight is approximately 231.45 g/mol, and it is typically supplied at 97% purity . Notably, commercial availability varies, with some suppliers listing it as discontinued in specific packaging sizes (e.g., 1g, 5g, 10g) .

Properties

IUPAC Name |

(3-chloro-4-fluoro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWGANLDUFKVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid typically involves the reaction of 3-Chloro-4-fluoro-5-propoxyphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate or palladium chloride.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran, dimethylformamide.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Functional Group Variations

The compound’s reactivity and physicochemical properties are influenced by the positions of its substituents and the nature of functional groups. Below is a comparison with key analogs:

Table 1: Substituent Positions and Functional Groups

Table 2: Key Physicochemical Properties

Electronic and Steric Effects

- Electron-Withdrawing Groups (Cl, F): The chlorine and fluorine atoms withdraw electron density, increasing the boronic acid’s Lewis acidity and enhancing its reactivity in cross-coupling reactions. However, their positions (para vs. meta) modulate this effect.

- Alkoxy Substituents: The propoxy group at position 5 in the target compound donates electron density via resonance, balancing the electron-withdrawing effects of Cl/F. This stabilizes the boronic acid and improves solubility.

Biological Activity

3-Chloro-4-fluoro-5-propoxyphenylboronic acid (CAS Number: 2096331-01-8) is a boronic acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound serves as a valuable tool in various fields, including medicinal chemistry and cell biology, primarily due to its ability to interact with specific biological targets.

3-Chloro-4-fluoro-5-propoxyphenylboronic acid exhibits significant reactivity, particularly in enzyme inhibition and protein interactions. Its boronic acid group allows it to form covalent bonds with hydroxyl groups on serine or threonine residues in proteins, leading to modulation of enzymatic activity. This interaction can inhibit proteases and kinases, affecting various cellular processes such as signaling pathways, gene expression, and metabolic functions.

| Property | Description |

|---|---|

| Molecular Formula | C10H11BClF2O2 |

| Molecular Weight | 233.46 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under standard laboratory conditions |

The primary mechanism of action for 3-Chloro-4-fluoro-5-propoxyphenylboronic acid involves its ability to covalently bind to the active sites of target enzymes. This binding can be either reversible or irreversible, depending on the enzyme and the specific conditions. The compound's influence on cellular signaling is mediated through the inhibition of key kinases and phosphatases, which subsequently alters downstream signaling pathways and affects cellular outcomes such as proliferation, differentiation, and apoptosis .

Cellular Effects

Research indicates that this compound significantly impacts cellular functions by modulating enzyme activities involved in critical signaling pathways. For instance, inhibition of specific kinases can lead to altered phosphorylation states of target proteins, ultimately affecting gene expression patterns. Studies have demonstrated that exposure to varying concentrations of this compound can result in dose-dependent effects on cell viability and function.

Dosage Effects in Animal Models

In vivo studies have shown that the biological effects of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without significant toxicity. However, at higher doses, adverse effects such as cellular damage and organ dysfunction may occur. This highlights the importance of optimizing dosage for therapeutic applications.

Table 2: Dose-Dependent Effects

| Dose (mg/kg) | Biological Effect | Observations |

|---|---|---|

| 1 | Minimal inhibition | No significant toxicity |

| 10 | Moderate inhibition | Altered gene expression |

| 50 | High inhibition | Induced cellular damage |

Metabolic Pathways

The metabolism of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid primarily occurs in the liver, where it is transformed into various metabolites. These metabolites can influence metabolic pathways by altering the activity of critical enzymes involved in metabolism. The compound's interactions with metabolic enzymes may also affect the levels of specific metabolites within cells.

Comparison with Similar Compounds

When compared to other phenylboronic acids, such as 3-Chloro-4-fluorophenylboronic acid and 4-Chlorophenylboronic acid, the unique propoxy group in 3-Chloro-4-fluoro-5-propoxyphenylboronic acid enhances its reactivity and selectivity. This structural feature makes it particularly useful for synthesizing specific organic molecules that require tailored substitution patterns .

Table 3: Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| 3-Chloro-4-fluoro-5-propoxyphenylboronic acid | Propoxy group enhances selectivity |

| 3-Chloro-4-fluorophenylboronic acid | Lacks propoxy group |

| 4-Chlorophenylboronic acid | Simpler structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.